molecular formula C9H10N2O4S B6352820 3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95% CAS No. 1099138-64-3

3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%

Cat. No. B6352820
CAS RN: 1099138-64-3
M. Wt: 242.25 g/mol
InChI Key: KMGWOHLOLJFMHY-UHFFFAOYSA-N
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Description

The compound “3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide” is a chemical compound that is often used in organic synthesis . It is a yellowish solid .


Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. The crude product is purified by flash column chromatography method over silica gel using Hexane/ethyl acetate as an eluent .


Molecular Structure Analysis

The molecular structure of this compound is complex. The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7 (3-6)11-9 (12)5-13-8/h1-3H,5H2, (H,11,12) and the InChI key is WCBILQWUWLALFZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can undergo a one pot three component reaction to form 3,4-dihydro-2H-benzo [e] [1,3]oxazine derivatives . It can also react with 2-bromoalkanoates to give an acyclic intermediate .


Physical And Chemical Properties Analysis

This compound is a yellowish solid with a melting point of 175–177°C . It has a molecular weight of 174.16 . The compound is characterized by its FT-IR spectrum and NMR data .

Safety and Hazards

While specific safety and hazards data for this compound is not available, it is generally recommended to handle it with care, avoid inhalation, ingestion or skin contact, and store it in a dry, cool place away from fire sources and oxidizers .

properties

IUPAC Name

N-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c1-10-16(13,14)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGWOHLOLJFMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC2=C(C=C1)OCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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